9-ETHYL-3-({4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE
Description
9-ETHYL-3-({4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE is a complex organic compound that features a carbazole core structure
Properties
IUPAC Name |
9-ethyl-3-[[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O3/c1-5-32-25-9-7-6-8-23(25)24-18-21(10-12-26(24)32)19-30-14-16-31(17-15-30)20-22-11-13-27(33-2)29(35-4)28(22)34-3/h6-13,18H,5,14-17,19-20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATKDRRUBJMMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=C(C(=C(C=C4)OC)OC)OC)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-({4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE typically involves multi-step organic synthesis. The process begins with the preparation of the carbazole core, followed by the introduction of the ethyl group and the piperazine moiety. The final step involves the attachment of the 2,3,4-trimethoxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
9-ETHYL-3-({4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
9-ETHYL-3-({4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 9-ETHYL-3-({4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or nucleic acids, altering their function and leading to therapeutic effects. For example, it might inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4,5-trimethoxyphenyl)methyl]piperazine
- Phenethylamine, 3,4,5-trimethoxy-α-methyl-
- 1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Uniqueness
Compared to these similar compounds, 9-ETHYL-3-({4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE is unique due to its specific structural features, such as the carbazole core and the combination of the ethyl group with the trimethoxyphenyl and piperazine moieties. These structural elements contribute to its distinct chemical properties and potential biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
